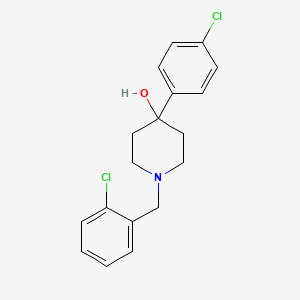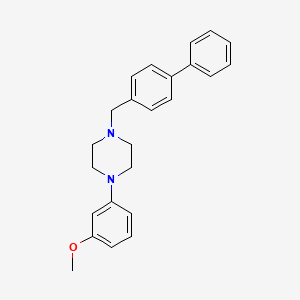![molecular formula C20H22ClF3N2 B3850431 1-(3-chlorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850431.png)
1-(3-chlorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine” is a derivative of Trifluoromethylphenylpiperazine (TFMPP), a recreational drug of the phenylpiperazine chemical class . TFMPP is usually sold in combination with benzylpiperazine (BZP) and other analogues as an alternative to the illicit drug MDMA (“Ecstasy”) .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of TFMPP, a related compound, is given by the formula C11H13F3N2 . The molecular weight is 230.234 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
TFMPP is off-white, yellowish in color . The compound has a molecular weight of 230.234 g/mol .Mécanisme D'action
Safety and Hazards
The combination of BZP and TFMPP has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis . These side effects tend to be significantly worsened when the BZP/TFMPP mix is consumed alongside alcohol .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N2/c1-15(12-16-4-2-5-17(13-16)20(22,23)24)25-8-10-26(11-9-25)19-7-3-6-18(21)14-19/h2-7,13-15H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBOMOWUKJLGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850396.png)
![5-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3850399.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-methylphenyl)piperazine](/img/structure/B3850411.png)
![2-{methyl[3-(trifluoromethyl)benzyl]amino}-1-phenylethanol](/img/structure/B3850416.png)

![2-(2-{4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3850437.png)
![1'-[(2-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine](/img/structure/B3850443.png)
![N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-2-pyrazinamine](/img/structure/B3850444.png)
![3-{[butyl(methyl)amino]methyl}-4-nitrophenol](/img/structure/B3850452.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3850462.png)
![methyl (1R*,3S*,3aR*,6aS*)-5-ethyl-1-isobutyl-3-(2-methyl-1,3-thiazol-5-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3850469.png)